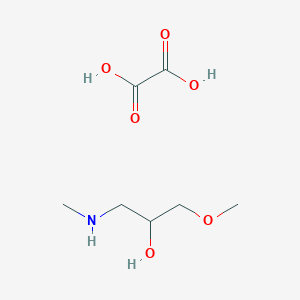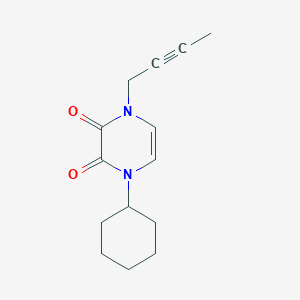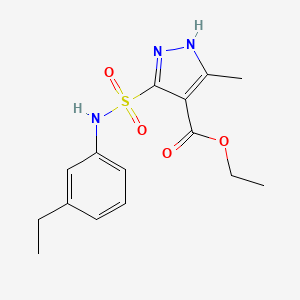![molecular formula C16H17N3O4S B2703576 2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1260941-44-3](/img/structure/B2703576.png)
2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide" is an organic compound with potential applications in various scientific fields. Its unique molecular structure combines elements of pyrimidine, thieno, and furan rings, suggesting it may exhibit a range of interesting chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing "2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide" can be achieved through a multi-step process that might involve:
Formation of the Thienopyrimidine Core: : This can be achieved via a cyclization reaction where a suitable thiophene precursor reacts with a nitrile or ester under specific conditions.
Introduction of the Propyl and Dioxo Groups: : These functional groups could be introduced through alkylation and oxidation reactions, respectively.
Attachment of the Furan-2-ylmethyl Group: : This can involve a nucleophilic substitution reaction, where a furan derivative reacts with a halomethyl acetamide.
Industrial Production Methods
Scaling up for industrial production would require optimizing each synthetic step for cost-effectiveness, yield, and purity. Techniques such as flow chemistry and automated synthesis could be employed to achieve large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions
The compound might undergo various chemical reactions including:
Oxidation: : Introduction of oxidizing agents to convert certain functional groups within the molecule.
Reduction: : Employing reducing agents to potentially convert ketones to alcohols.
Substitution: : Nucleophilic or electrophilic substitutions could introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Depending on the reaction:
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Formation of new derivatives with varying functional groups.
Scientific Research Applications
Chemistry
The compound could be studied for its synthetic versatility and reactivity, potentially serving as a precursor to more complex molecules.
Biology
Its unique structure may make it a candidate for biological activity assays to understand its effects on enzymes, receptors, or other biological targets.
Medicine
Potential medicinal chemistry applications, such as drug development, could be explored to see if the compound exhibits pharmacological activity against certain diseases.
Industry
Possible uses in materials science, such as the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which the compound exerts its effects
While specific mechanisms might be unknown without empirical data, the interaction of the compound with biological targets could involve binding to specific proteins or receptors, altering their function.
Molecular Targets and Pathways Involved
Potential targets could include enzymes or receptors that recognize the compound's functional groups, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison
Compared to other compounds with thienopyrimidine, pyrimidine, or furan groups, "2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide" might offer unique interactions due to its fused ring structure and diverse functional groups.
List of Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: : Compounds with a similar thienopyrimidine core.
Pyrimidin-4-one derivatives: : Molecules with similar 4-oxo-pyrimidine units.
Furan-2-ylmethyl derivatives: : Compounds containing the furan-2-ylmethyl moiety.
By exploring its synthesis, reactions, and potential applications, we unlock a deeper understanding of "this compound" and its place in the chemical and biological sciences. Where do you see its potential use?
Properties
IUPAC Name |
2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-2-6-18-15(21)14-12(5-8-24-14)19(16(18)22)10-13(20)17-9-11-4-3-7-23-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRGHDYJWMNOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-DICHLOROPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2703493.png)
![6-Methyl-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2703494.png)
![2-[(2Z)-4-(4-ethoxyphenyl)-5-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl benzoate](/img/structure/B2703495.png)




![Methyl[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2703504.png)
![N-(7-Acetyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-acetamide](/img/structure/B2703506.png)
![4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2703508.png)

![1-Cyclopropyl-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2703513.png)
![6-(4-ethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2703514.png)

